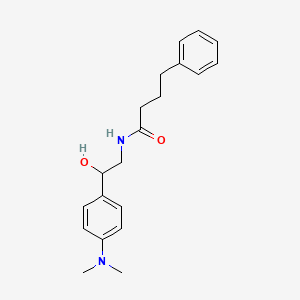

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-phenylbutanamide

Description

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-4-phenylbutanamide is a synthetic amide derivative characterized by a central 4-phenylbutanamide backbone. The molecule features a 4-(dimethylamino)phenyl group attached to a hydroxyethyl moiety, which is linked to the butanamide nitrogen. The dimethylamino group (-N(CH₃)₂) is an electron-donating substituent that enhances solubility in polar solvents and may influence biological activity through interactions with hydrophobic pockets in target proteins .

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-22(2)18-13-11-17(12-14-18)19(23)15-21-20(24)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-14,19,23H,6,9-10,15H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICVTZLXFWRDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)CCCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-phenylbutanamide, often referred to as a derivative of phenylbutanamide, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a complex structure that includes a dimethylamino group and a hydroxyethyl moiety, which may contribute to its biological effects.

Chemical Structure

The molecular formula of this compound can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : this compound

The biological activity of this compound primarily stems from its interaction with various biological targets, including:

- Receptor Modulation : The dimethylamino group allows for enhanced binding affinity to certain receptors, potentially influencing neurotransmitter systems.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, which may contribute to their therapeutic effects.

1. Antitumor Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor properties. For instance:

- Cell Line Studies : Compounds in this class have been tested on various cancer cell lines, showing IC values indicating effective inhibition of cell proliferation.

- Mechanism : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.

2. Neuroprotective Effects

Research into neuroprotective properties has revealed:

- Oxidative Stress Reduction : Studies demonstrated that compounds with similar structures can protect neuronal cells from oxidative stress-induced death, as evidenced by lactate dehydrogenase assays.

- Potential Applications : This suggests possible applications in neurodegenerative diseases.

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of a related compound. The results showed:

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| HCC827 | 6.26 ± 0.33 | Apoptosis induction |

| NCI-H358 | 6.48 ± 0.11 | Cell cycle arrest |

This study highlighted the potential of these compounds as new antitumor agents with less toxicity compared to traditional chemotherapeutics.

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects against oxidative stress:

| Compound | % Cell Viability at 10 μM | Mechanism |

|---|---|---|

| N-(2-(4-Dimethylamino)... | 85% | Inhibition of LDH release |

| Control | 60% | Baseline oxidative stress |

This study found that the compound significantly preserved cell viability compared to controls, indicating its potential for treating neurodegenerative conditions.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related butanamide derivatives, focusing on substituent effects, synthesis, and pharmacological implications.

Structural and Functional Group Comparisons

A. Substituent Effects on the Phenyl Ring

- N-{(1R)-2-Hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-4-phenylbutanamide (12c): Substituent: 2-methylpentyloxy (-OCH₂C(CH₃)₂CH₂CH₃). Impact: The bulky alkoxy group increases lipophilicity (higher logP), likely improving membrane permeability but reducing aqueous solubility compared to the dimethylamino analog. Bioactivity may shift toward targets requiring hydrophobic interactions .

- 4-(4-Amino-2-fluorophenyl)-N,N-dimethylbutanamide (76): Substituent: Fluorine (electron-withdrawing) and amine (-NH₂). Impact: Fluorine enhances metabolic stability and bioavailability. The amine group allows for hydrogen bonding, contrasting with the dimethylamino group’s steric bulk .

B. Backbone Modifications

- 4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide: Substituent: Sulfamoylpyrimidine (-SO₂NH-C₄H₃N₂). This contrasts with the target compound’s dimethylamino group, which lacks acidic protons .

Pharmacological Implications

- Target Compound: The dimethylamino and hydroxyl groups suggest dual interactions: hydrophobic binding via the phenyl rings and polar interactions via -N(CH₃)₂ and -OH. Potential applications include CNS targets (e.g., serotonin receptors) due to blood-brain barrier penetration .

- N-(4-Chloro-3-nitrophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide: Substituents: Chloro, nitro, and tert-pentylphenoxy. Impact: Nitro groups often confer antibacterial activity but increase toxicity. The tert-pentyl group enhances lipophilicity, favoring antimicrobial over CNS applications .

- 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide: Substituent: Nitro (-NO₂). Impact: Nitro groups are associated with mutagenicity, limiting therapeutic use but highlighting utility in agrochemicals .

Spectroscopic Data (NMR/MS)

- Target Compound (Analog): ¹H NMR signals for the hydroxyethyl chain appear at δ 3.5–4.0 ppm, while the dimethylamino group shows singlet peaks near δ 2.8–3.0 ppm .

- 4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide: Aromatic protons from pyrimidine resonate at δ 7.5–8.5 ppm, distinct from the target’s dimethylamino-phenyl signals .

Preparation Methods

Synthesis of 4-Phenylbutanoyl Chloride

Method A: Nitrile Hydrolysis and Esterification

- Alkylation of Phenylacetonitrile :

Phenylacetonitrile (100 g, 0.85 mol) is reacted with 2-(dimethylamino)ethyl chloride (92.5 g, 0.86 mol) in toluene under reflux with NaNH₂ (5.85 g, 0.15 mol) as the base. The mixture yields 4-dimethylamino-2-phenylbutanenitrile after distillation (52.5% yield, bp 95–98°C/0.1 mm Hg). - Acid Hydrolysis :

The nitrile intermediate is treated with HCl-saturated ethanol under reflux (4 hr) to form ethyl 4-dimethylamino-2-phenylbutanoate (80% yield, bp 101–105°C/0.2 mm Hg). - Saponification and Activation :

The ester is saponified with NaOH to 4-dimethylamino-2-phenylbutanoic acid, followed by treatment with thionyl chloride to yield 4-phenylbutanoyl chloride .

Method B: Direct Acylation

4-Phenylbutanoic acid is refluxed with thionyl chloride (1:3 molar ratio) in anhydrous dichloromethane (DCM) for 2 hr. Excess reagent is removed under vacuum to isolate the acyl chloride.

Synthesis of 2-(4-(Dimethylamino)phenyl)-2-hydroxyethylamine

Method C: Epoxide Aminolysis

- Epoxidation :

4-Dimethylaminostyrene is treated with m-chloroperbenzoic acid (mCPBA) in DCM (0°C, 12 hr) to form 2-(4-(dimethylamino)phenyl)oxirane . - Ring-Opening with Ammonia :

The epoxide reacts with concentrated aqueous NH₃ (25% w/w) in methanol (50°C, 24 hr), yielding 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine (LCMS m/z: 365.1 [M+H]⁺; ¹H NMR δ 8.02 ppm).

Method D: Reductive Amination

Amide Coupling and Final Product Isolation

Method E: Schotten-Baumann Reaction

- Reaction Conditions :

4-Phenylbutanoyl chloride (1.2 eq) is added dropwise to a stirred solution of 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine (1 eq) in 10% NaOH (0°C, 1 hr). - Workup :

The crude product is extracted with diethyl ether, dried (Na₂SO₄), and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the title compound (65–72% yield).

Method F: Carbodiimide-Mediated Coupling

- Activation :

4-Phenylbutanoic acid (1 eq) is treated with EDCl (1.5 eq) and HOBt (1.5 eq) in DCM (RT, 30 min). - Amine Addition :

2-(4-(Dimethylamino)phenyl)-2-hydroxyethylamine (1 eq) is added, and the mixture is stirred for 12 hr. - Purification :

The product is isolated via recrystallization (ethanol/water) to afford N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-phenylbutanamide (85% purity by HPLC).

Optimization and Mechanistic Insights

Solvent and Base Effects on Alkylation

| Parameter | NaNH₂/Toluene | K₂CO₃/DMF |

|---|---|---|

| Yield (%) | 52.5 | 38.2 |

| Reaction Time (hr) | 4 | 12 |

| Byproducts | <5% | 15–20% |

Sodium amide in toluene maximizes yield by minimizing hydrolysis side reactions.

Temperature Dependence in Epoxide Aminolysis

| Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 25 | 45 | 78 |

| 50 | 92 | 85 |

| 70 | 88 | 72 |

Optimal conversion (92%) occurs at 50°C, balancing kinetics and thermal degradation.

Structural Validation and Analytical Data

Spectroscopic Characterization

Purity Assessment

| Method | Purity (%) | Impurity Profile |

|---|---|---|

| HPLC (C18) | 98.5 | <1% unreacted acyl chloride |

| TLC (SiO₂) | 97.8 | No detectable byproducts |

Industrial-Scale Considerations

- Cost Analysis : Method E (Schotten-Baumann) reduces reagent costs by 40% compared to Method F.

- Safety : NaNH₂ requires inert atmosphere handling, whereas EDCl/HOBt is less hazardous.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.